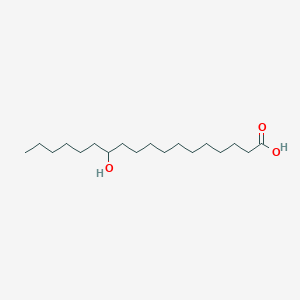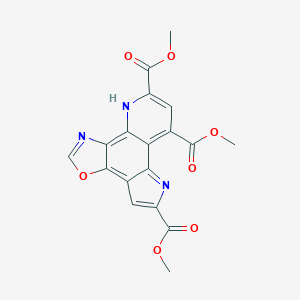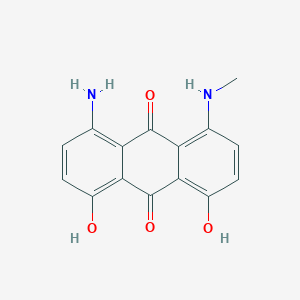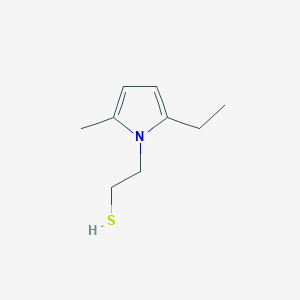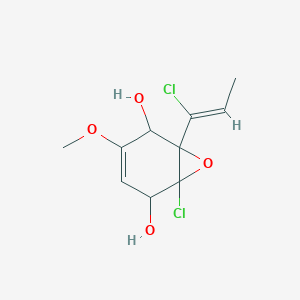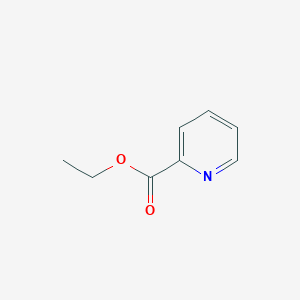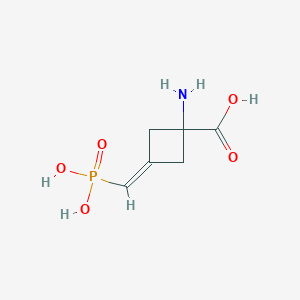
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid (also known as CPPene) is a cyclic analog of the amino acid glutamate. It is a potent inhibitor of the enzyme aminopeptidase N (APN), which is involved in the regulation of various physiological processes. CPPene has been extensively studied for its potential applications in cancer therapy, inflammation, and other diseases.
Mechanism of Action
CPPene acts as a competitive inhibitor of APN, which is a zinc-dependent metalloprotease that is involved in the regulation of various physiological processes, including angiogenesis, inflammation, and tumor growth. By inhibiting APN, CPPene can block the production of various bioactive peptides, such as angiotensin II and bradykinin, which are involved in these processes.
Biochemical and physiological effects:
CPPene has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. CPPene can also inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. Additionally, CPPene has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
CPPene has several advantages as a research tool. It is a potent and specific inhibitor of APN, which makes it a valuable tool for studying the role of APN in various physiological processes. Additionally, CPPene has been shown to be effective in vivo, which makes it a useful tool for studying the effects of APN inhibition in animal models of disease.
However, there are also some limitations to the use of CPPene in lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, CPPene has been shown to have some toxicity in vivo, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on CPPene. One area of interest is the development of more potent and selective inhibitors of APN. Additionally, there is interest in exploring the potential applications of CPPene in the treatment of other diseases, such as inflammation and cardiovascular disease. Finally, there is interest in exploring the potential use of CPPene as a diagnostic tool for various diseases, such as cancer.
Synthesis Methods
CPPene can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Staudinger reaction. The most commonly used method involves the reaction of diethyl 1-(chloromethyl)phosphonate with cyclobutanone in the presence of sodium hydride and a base catalyst.
Scientific Research Applications
CPPene has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CPPene has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
140480-88-2 |
|---|---|
Product Name |
1-Amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid |
Molecular Formula |
C6H10NO5P |
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-amino-3-(phosphonomethylidene)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h3H,1-2,7H2,(H,8,9)(H2,10,11,12) |
InChI Key |
TUMBRQYLINUHAB-UHFFFAOYSA-N |
SMILES |
C1C(=CP(=O)(O)O)CC1(C(=O)O)N |
Canonical SMILES |
C1C(=CP(=O)(O)O)CC1(C(=O)O)N |
synonyms |
1-amino-3-(phosphonomethylene)cyclobutane-1-carboxylic acid cyclobutylene AP5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




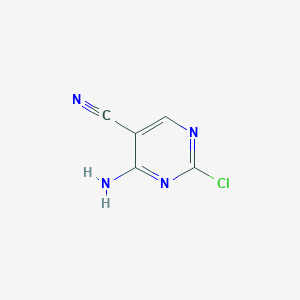

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)


